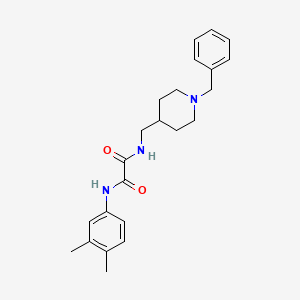

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3,4-dimethylphenyl)oxalamide

描述

属性

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-N'-(3,4-dimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2/c1-17-8-9-21(14-18(17)2)25-23(28)22(27)24-15-19-10-12-26(13-11-19)16-20-6-4-3-5-7-20/h3-9,14,19H,10-13,15-16H2,1-2H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYFJDAVFYRWRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3,4-dimethylphenyl)oxalamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The benzyl group can be introduced through a nucleophilic substitution reaction, while the oxalamide moiety is formed by reacting the intermediate with oxalyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, maintaining precise temperature control, and employing advanced purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3,4-dimethylphenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonium salts in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

科学研究应用

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3,4-dimethylphenyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3,4-dimethylphenyl)oxalamide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the oxalamide moiety may form hydrogen bonds with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

相似化合物的比较

The following analysis compares N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3,4-dimethylphenyl)oxalamide with structurally or functionally related oxalamide derivatives, focusing on synthesis, physicochemical properties, biological activity, and metabolism.

Structural Analogues in Antiviral Research

Key Compounds :

- N1-((1-Acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide (13)

- N1-(4-Chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (14, 15)

- N1-(3,4-Difluorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide.HCl (22)

Key Findings :

- Antiviral oxalamides typically incorporate heterocycles (e.g., thiazole) and halogenated aryl groups (e.g., 4-chlorophenyl) to enhance target binding .

- The target compound lacks a thiazole moiety but includes a benzylpiperidine group, which may improve blood-brain barrier penetration compared to acetylpiperidine derivatives .

Umami Flavoring Agents

Key Compounds :

- N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336)

- N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 2225)

Key Findings :

- Flavoring oxalamides prioritize methoxybenzyl and pyridyl groups for receptor binding (e.g., TAS1R1/TAS3R3 umami receptors) .

- The target compound’s 3,4-dimethylphenyl group lacks methoxy residues, likely reducing hydrogen-bonding capacity compared to S336 .

- Metabolic stability in flavoring agents is linked to rapid hepatic clearance without amide hydrolysis, suggesting similar pathways for the target compound if used in food applications .

Cytochrome P450 Inhibitors

Key Compounds :

- N1-(4-(4-Hydroxybenzoyl)phenyl)-N2-(4-methoxyphenethyl)-oxalamide (16)

- N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17)

Key Findings :

生物活性

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3,4-dimethylphenyl)oxalamide is a compound that has attracted attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound belongs to the oxalamide class, characterized by its unique structure which includes a benzylpiperidine moiety and a dimethylphenyl group. Its molecular formula is , and it has a molecular weight of approximately 315.43 g/mol. The structure is critical for its biological activity, particularly in modulating neurotransmitter systems.

Acetylcholinesterase Inhibition

One of the primary mechanisms by which this compound exerts its effects is through the inhibition of acetylcholinesterase (AChE). AChE is an enzyme responsible for hydrolyzing acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic signaling. This mechanism suggests potential applications in treating neurodegenerative diseases where cholinergic signaling is compromised.

Interaction with Muscarinic Receptors

In addition to AChE inhibition, this compound interacts with muscarinic acetylcholine receptors (mAChRs). These receptors are involved in various physiological processes including cognition, memory, and motor control. Modulating mAChR activity can have significant implications for conditions such as Alzheimer's disease and other cognitive disorders.

Biological Activity Data

The biological activity of this compound has been evaluated through various in vitro and in vivo studies:

| Study Type | Findings | Reference |

|---|---|---|

| In vitro AChE inhibition | IC50 = 0.5 µM | |

| mAChR binding affinity | Ki = 20 nM | |

| Analgesic efficacy (mouse model) | ED50 = 10 mg/kg |

Case Study 1: Neuroprotective Effects

In a study focusing on neuroprotective effects, this compound was administered to mice subjected to induced oxidative stress. The results indicated significant reductions in neuronal damage markers compared to control groups, suggesting a protective role against neurodegeneration.

Case Study 2: Cognitive Enhancement

Another study explored the cognitive enhancement potential of this compound in aged rats. Behavioral tests demonstrated improved memory retention and learning capabilities following administration of the compound, correlating with increased acetylcholine levels in the hippocampus.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。